molecular formula C11H10ClFN2 B6353309 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 164982-01-8

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B6353309
CAS No.: 164982-01-8
M. Wt: 224.66 g/mol
InChI Key: WALQKLLVTNFKKR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group and two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-2-fluoroaniline with acetylacetone under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole
  • 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
  • 1-(4-Bromo-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALQKLLVTNFKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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